2-amino-N-(3-methoxypropyl)acetamide
Description
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-amino-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-10-4-2-3-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
UDYARYSBXUEHAW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In organic chemistry, 2-Amino-N-(3-methoxypropyl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of novel compounds.
Biology
The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It has been shown to interact with various biological macromolecules, influencing metabolic pathways and cellular functions.
Medicine
Research into the therapeutic potential of this compound is ongoing, particularly in drug development. Its structural features suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and enzyme activities .
Industry
In industrial applications, this compound is used in producing specialty chemicals and intermediates for various processes. Its properties make it suitable for developing materials with specific functionalities.
Antimicrobial Activity
A study indicated that acetamides with similar structures exhibited significant antimicrobial activity against various bacterial strains. The presence of an amino group was crucial for enhancing interactions with bacterial cell wall synthesis enzymes .
Anticancer Potential
Research into structurally related compounds has revealed promising anticancer properties. For instance, derivatives have shown low micromolar IC50 values against cancer cell lines such as HCT-116 and MCF-7, suggesting that this compound may exhibit similar effects due to its structural features .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of amides similar to this compound. These compounds were found to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The biological and chemical properties of 2-amino-N-(3-methoxypropyl)acetamide can be contextualized by comparing it to structurally related acetamides. Key differences in substituent groups, solubility, and bioactivity are highlighted below.
Structural and Functional Comparison
Key Differences in Bioactivity and Reactivity
Substituent Effects on Solubility: The methoxypropyl group in the target compound improves water solubility compared to analogs with bulkier alkyl chains (e.g., ethoxypropyl in ). However, the cyano derivative (C₇H₁₂N₂O₂) exhibits lower solubility due to reduced polarity . The hydrochloride salt of the ethoxypropyl analog (C₇H₁₇ClN₂O₂) demonstrates enhanced solubility, making it more suitable for pharmacological formulations .
Mechanisms of Biological Activity: Methylamino-substituted analogs (e.g., C₇H₁₆N₂O₂) show specificity in anti-inflammatory pathways by targeting COX-2 and reducing nitric oxide synthase activity .
Structural Uniqueness :
- The benzamide derivative (C₁₅H₁₆N₂O) replaces the methoxypropyl chain with an aromatic system, shifting its interactions toward π-π stacking in biological targets, which is absent in aliphatic-substituted acetamides .
Research Findings and Implications
- Enzyme Interaction: The methoxypropyl group in this compound may facilitate interactions with enzymes like cyclooxygenase (COX), similar to its methylamino-substituted analog .
- Antimicrobial Potential: While direct data is lacking, acetamides with amino groups (e.g., C₇H₁₆N₂O₂) are often explored for antimicrobial activity due to their ability to disrupt bacterial cell membranes .
- Synthetic Utility: The compound’s amino group enables functionalization for drug development, as seen in derivatives like the hydrochloride salt (C₇H₁₇ClN₂O₂), which is used to improve pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-(3-methoxypropyl)acetamide, and what reaction conditions are critical for high yield?
- Methodological Answer : A common approach involves coupling primary amines with activated carbonyl derivatives. For example, reacting 3-methoxypropylamine with chloroacetamide derivatives in dichloromethane or tetrahydrofuran (THF) under reflux conditions. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and using catalysts like triethylamine to neutralize HCl byproducts . Temperature control (typically 40–60°C) and stoichiometric ratios (1:1.2 amine:carbonyl) are critical for minimizing side reactions.
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 220–254 nm is recommended for assessing purity. Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirm structural integrity, particularly verifying the absence of unreacted amines or solvent residues. Mass spectrometry (MS) ensures molecular ion consistency with the expected m/z .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis and purification steps to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to potential skin irritation. Storage should be in airtight containers away from moisture and oxidizing agents. Emergency procedures for spills involve neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of acetamide derivatives in biological systems?
- Methodological Answer : Comparative metabolism studies using human and rat liver microsomes can identify species-specific differences. For instance, cytochrome P450 (CYP) isoform profiling via inhibition assays (e.g., ketoconazole for CYP3A4) clarifies enzymatic contributions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolites, while isotopic labeling (e.g., ¹⁴C-tracers) tracks degradation pathways .
Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the acetamide backbone enhances electrophilicity at specific sites. Solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature gradients (0–25°C) can favor desired pathways. Computational tools like density functional theory (DFT) predict reactive sites for rational design .
Q. How does the oxamide linkage in structural analogs influence interactions with biological targets?
- Methodological Answer : The oxamide group acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites (e.g., proteases or kinases). Structure-activity relationship (SAR) studies using analogs with modified linkages (e.g., carbamate or urea) reveal binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking simulations further map interaction motifs .
Q. What experimental designs mitigate variability in polyamine quantification when using this compound derivatives as biochemical probes?
- Methodological Answer : Standardize sample preparation by derivatizing polyamines with dansyl chloride or fluorescamine to enhance detection sensitivity. Internal standards (e.g., ¹⁵N-labeled analogs) correct for matrix effects in LC-MS/MS. Cross-validation with enzymatic assays (e.g., diamine oxidase activity) ensures reproducibility across biological matrices .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent NMR spectra of this compound batches?
- Methodological Answer : Contaminants like residual solvents (DMSO, THF) or water can split peaks. Dry samples thoroughly under vacuum and re-dissolve in deuterated solvents. Dynamic NMR experiments at varying temperatures distinguish conformational isomers. If impurities persist, silica gel chromatography with ethyl acetate/hexane gradients improves purity .
Q. What analytical approaches differentiate degradation products of this compound under oxidative stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) simulate degradation. High-resolution MS (HRMS) identifies oxidation byproducts (e.g., hydroxylation at the methoxy group). Electron paramagnetic resonance (EPR) detects free radical intermediates, while kinetic modeling using Arrhenius plots predicts shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
